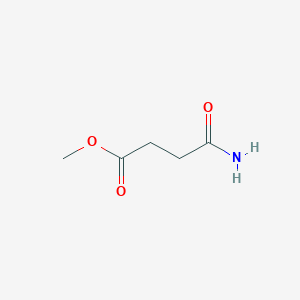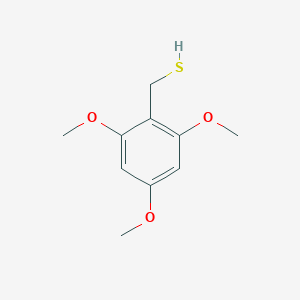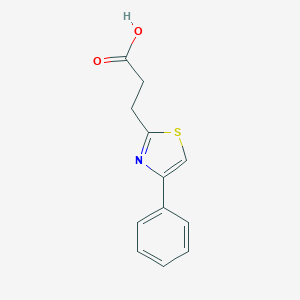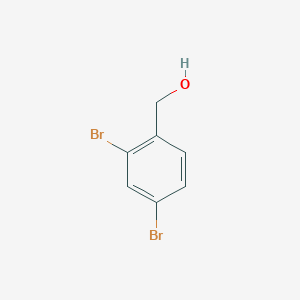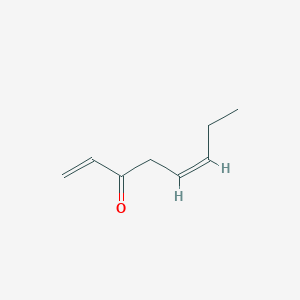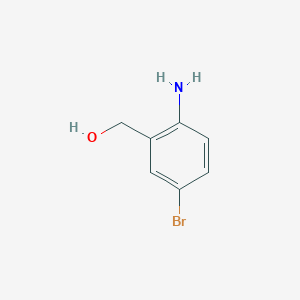
(2-Amino-5-bromophenyl)methanol
概要
説明
“(2-Amino-5-bromophenyl)methanol” is a unique chemical provided to early discovery researchers . It has the empirical formula C7H8BrNO and a molecular weight of 202.05 . The CAS number for this compound is 20712-12-3 .
Molecular Structure Analysis
The InChI code for “(2-Amino-5-bromophenyl)methanol” is 1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(2-Amino-5-bromophenyl)methanol” is a solid at room temperature . It has a density of 1.660±0.06 g/cm3 . The melting point is 112 - 114°C, and the predicted boiling point is 329.6±27.0 °C .科学的研究の応用
Synthesis of Benzothiazepines
(2-Amino-5-bromophenyl)methanol is utilized in synthesizing benzothiazepines. The reactions of 2-aminobenzenethiols with acrylic acids in methanol yield benzothiazepines, which have diverse applications in medicinal chemistry (Upreti et al., 1996).
Intermediate for S1P1 Receptor Agonists
This compound serves as an intermediate in synthesizing S1P1 receptor agonists. A scalable synthesis method has been developed for the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, demonstrating its utility in medicinal chemistry (Wallace et al., 2009).
Theoretical Studies and Molecular Dynamics
Theoretical studies using Density Functional Theory (DFT) of similar bromophenyl compounds, like (RS)-(3-bromophenyl) (pyridine-2yl) methanol, provide insights into molecular dynamics and active sites, which are essential for understanding chemical interactions (Trivedi, 2017).
Lipid Dynamics in Biological Membranes
Methanol, a solvent used in synthesizing this compound, affects lipid dynamics in biological membranes. Studies show that methanol influences the structure-function relationship in biomembrane studies, which is crucial for understanding cellular mechanisms (Nguyen et al., 2019).
Palladium-Catalyzed C-H Halogenation
(2-Amino-5-bromophenyl)methanol is synthesized through palladium-catalyzed C-H halogenation, a method demonstrating advantages like milder reaction conditions and higher yields, highlighting its importance in organic synthesis (Sun et al., 2014).
Synthesis of Indoles and Tryptamines
This compound is also key in synthesizing indoles and tryptamines, providing a versatile approach for the synthesis of these important chemical structures (Fleming & Woolias, 1979).
Antibacterial Properties
Research on marine algae has shown that bromophenols, related to (2-Amino-5-bromophenyl)methanol, exhibit antibacterial properties. This highlights its potential use in developing antibacterial agents (Xu et al., 2003).
Fluorescence Derivatization for Aromatic Aldehydes
2-Amino-4,5-ethylenedioxyphenol, related to (2-Amino-5-bromophenyl)methanol, is used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, indicating its significance in analytical chemistry (Nohta et al., 1994).
Antioxidant Activity
Compounds isolated from marine red algae, similar to (2-Amino-5-bromophenyl)methanol, have been found to exhibit antioxidant activities, suggesting their potential use in preventing oxidative deterioration in food products (Li et al., 2011).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be stored at 2-8°C in a dark place .
特性
IUPAC Name |
(2-amino-5-bromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWZYRWKSOYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305646 | |
| Record name | 2-Amino-5-bromobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromophenyl)methanol | |
CAS RN |
20712-12-3 | |
| Record name | 2-Amino-5-bromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20712-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-5-bromophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

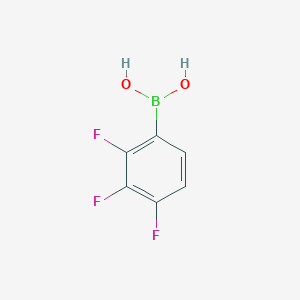
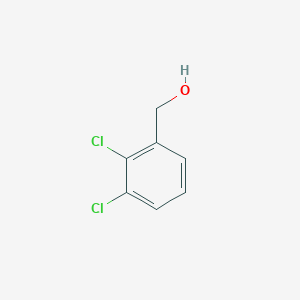
![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)
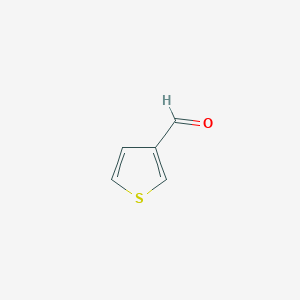
![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)
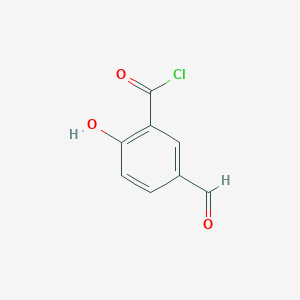
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)
